ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate
CAS No.: 924858-98-0
Cat. No.: VC11985465
Molecular Formula: C9H7F3O4
Molecular Weight: 236.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924858-98-0 |
|---|---|
| Molecular Formula | C9H7F3O4 |
| Molecular Weight | 236.14 g/mol |
| IUPAC Name | ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate |
| Standard InChI | InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 |
| Standard InChI Key | FYXIISBMNMHSFB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate belongs to the pyran family, a class of six-membered heterocyclic compounds containing one oxygen atom. The compound’s IUPAC name, ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate, reflects its substitution pattern: a ketone group at position 4, a trifluoromethyl group at position 6, and an ethyl ester at position 2. The molecular structure is represented by the SMILES notation CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F, which encodes the spatial arrangement of atoms and functional groups.
Physicochemical Properties
Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| CAS No. | 924858-98-0 |
| Molecular Formula | |
| Molecular Weight | 236.14 g/mol |
| InChI | InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 |
| InChIKey | FYXIISBMNMHSFB-UHFFFAOYSA-N |
The trifluoromethyl group () significantly influences the compound’s electronic and steric properties. Its strong electron-withdrawing nature reduces electron density on the pyran ring, enhancing resistance to electrophilic attack and improving metabolic stability in biological systems.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
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Strong absorption at 1655 cm⁻¹ (C=O stretch of ketone).
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Peaks at 1730 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C–F stretch) .
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate serves as a precursor for synthesizing oxadiazoles, triazoles, and other nitrogen-containing heterocycles. For example, reaction with hydroxylamine yields amidoxime intermediates, which cyclize to form 1,2,4-oxadiazoles under mild conditions :
Agrochemical Development
The compound’s stability under physiological conditions makes it suitable for designing herbicides and fungicides. Trifluoromethyl-substituted pyrans inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis in plants.
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